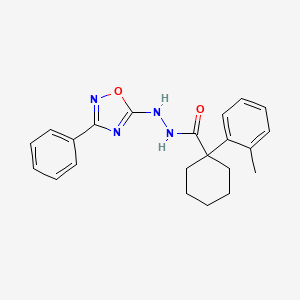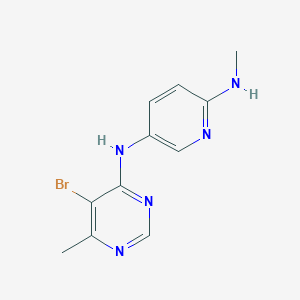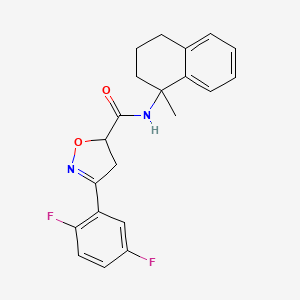![molecular formula C16H13N7 B7431411 N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine, commonly known as MTA, is a small molecule inhibitor that has been extensively studied in various scientific research applications. MTA has shown promising results in inhibiting the growth of cancer cells, and its mechanism of action has been studied in detail.
作用机制
MTA inhibits the activity of the PIM kinase pathway by binding to the ATP-binding site of PIM kinases. This binding leads to the inhibition of PIM kinase activity, which in turn leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, MTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. MTA has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
实验室实验的优点和局限性
MTA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. MTA has also been shown to have high selectivity for PIM kinases, which reduces the risk of off-target effects. However, MTA also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. MTA also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for MTA research. One direction is to develop more potent and selective inhibitors of PIM kinases. Another direction is to investigate the use of MTA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, MTA research can be extended to other diseases and conditions, such as inflammation and autoimmune diseases, where the PIM kinase pathway has been implicated.
合成方法
MTA can be synthesized using various methods. One of the most common methods involves the reaction of 6-amino-3-cyanopyridine with 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline in the presence of a palladium catalyst. The reaction yields MTA as a yellow solid with a purity of more than 95%.
科学研究应用
MTA has been extensively studied in various scientific research applications. One of the most promising applications of MTA is in cancer research. MTA has been shown to inhibit the growth of cancer cells by targeting the PIM kinase pathway. The PIM kinase pathway is a signaling pathway that plays a crucial role in the survival and growth of cancer cells. MTA inhibits the activity of the PIM kinase pathway, leading to the inhibition of cancer cell growth.
属性
IUPAC Name |
N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7/c1-23-10-14(21-22-23)11-3-2-4-12(9-11)19-15-6-5-13-16(20-15)18-8-7-17-13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQJFYGSHTXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)NC3=NC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)

![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)

![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)